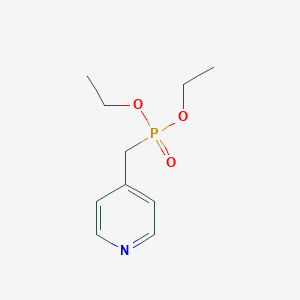

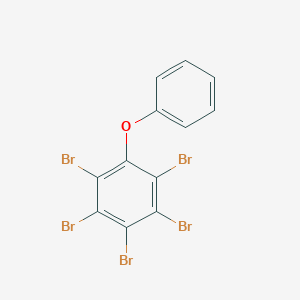

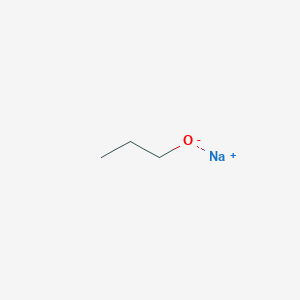

![molecular formula (C2 H4 O)n C14 H22 O B179489 alfa-[4-(1,1,3,3-Tetrametilbutil)fenil]-omega-hidroxi-poli(oxi-1,2-etanodilo) CAS No. 9036-19-5](/img/structure/B179489.png)

alfa-[4-(1,1,3,3-Tetrametilbutil)fenil]-omega-hidroxi-poli(oxi-1,2-etanodilo)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A non-ionic detergent with a low cloud point (23°C) assisting in protein solubilization with phase-partitioning of hydrophilic from amphiphilic proteins.

Triton™ X-114 is a nonionic detergent. It is a good detergent for solubilizing membranes having reversible phase-separation property useful for the separation of intrinsic membrane proteins. Solution of Triton™ X-114 is homogeneous at 0°C but phase separation into aqueous phase and a detergent phase occurs above 20°C. Phase separation of proteins in solutions of Triton™ X-114 has been investigated. This octylphenol ethoxylate is compatible with anionic, cationic, and other nonionic surfactants and chemically stable in most acidic & alkaline solutions.

Triton™ X-100 is a common non-ionic surfactant and emulsifier which is often used in biochemical applications to solubilize proteins. It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent. It is utilized for lysing cells to extract protein and cellular organelles. It can also permeabilize the living cell membrane for transfection.

Triton™ X-100 is a common non-ionic surfactant and an emulsifier, which is often used in biochemical applications to solubilize proteins. It has hemolytic properties and is generally used for DNA extraction. It is considered a comparatively mild detergent and non-denaturing agent. It is generally utilized for lysing cells to extract protein and cellular organelles.

Aplicaciones Científicas De Investigación

Investigación de Tensoactivos

4-tert-OPnEO: es ampliamente utilizado en el estudio de tensoactivos debido a sus excelentes propiedades de detergencia, emulsificación, dispersión, solubilización, humectación y penetración . El rendimiento de este compuesto está estrechamente relacionado con el número de unidades de óxido de etileno (EO) en la molécula. La investigación en este campo a menudo explora el equilibrio entre las propiedades hidrofílicas y lipofílicas para optimizar su uso en diferentes aplicaciones industriales.

Estudios de Impacto Ambiental

Los efectos ambientales de 4-tert-OPnEO son significativos, con estudios que se centran en sus posibles peligros para los entornos acuáticos . Se sabe que es resistente a la biodegradación, lo que lo convierte en un compuesto persistente en la naturaleza. La investigación aquí tiene como objetivo comprender su impacto a largo plazo en los ecosistemas y desarrollar estrategias para una eliminación y tratamiento más seguros.

Formulación de Plaguicidas

Este compuesto se ha utilizado en formulaciones de plaguicidas, particularmente como agente antimicrobiano . La investigación en esta área implica estudiar su efectividad contra varias plagas, su estabilidad en diferentes formulaciones y su perfil de seguridad para organismos no objetivo y humanos.

Toxicología y Evaluación de la Seguridad

Los estudios toxicológicos son cruciales para comprender el perfil de seguridad de 4-tert-OPnEO. La investigación en este campo examina sus efectos en la salud humana, particularmente su potencial como disruptor endocrino y su toxicidad reproductiva .

Mecanismo De Acción

Target of Action

Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), also known as Triton X-100 , is a non-ionic surfactant that primarily targets cell membranes . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining cell integrity and regulating the transport of molecules.

Mode of Action

Triton X-100 interacts with its target by inserting itself into the lipid bilayer of the cell membrane . This interaction disrupts the membrane’s structure, leading to increased membrane permeability. As a result, it allows for the recovery of membrane components under mild, non-denaturing conditions .

Result of Action

The primary molecular effect of Triton X-100 is the disruption of the cell membrane, leading to increased permeability . This can result in the release of intracellular components and potentially cell lysis. At the cellular level, this can lead to changes in cell morphology and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triton X-100. For example, temperature can affect its solubility and therefore its effectiveness as a surfactant. Furthermore, it should be noted that Triton X-100 can be harmful to aquatic life with long-lasting effects , indicating that its environmental impact should be carefully considered.

Propiedades

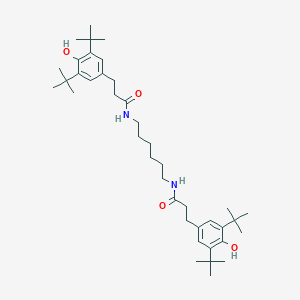

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) involves the reaction of 4-(1,1,3,3-Tetramethylbutyl)phenol with ethylene oxide to form poly(oxy-1,2-ethanediyl) chains with hydroxyl end groups. The resulting product is then reacted with alpha-bromo-poly(oxy-1,2-ethanediyl) to introduce the alpha-bromo group. Subsequently, the alpha-bromo group is replaced with an alpha-hydroxy group through a nucleophilic substitution reaction with sodium hydroxide. Finally, the resulting alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) is purified and isolated.", "Starting Materials": [ "4-(1,1,3,3-Tetramethylbutyl)phenol", "Ethylene oxide", "Alpha-bromo-poly(oxy-1,2-ethanediyl)", "Sodium hydroxide" ], "Reaction": [ "4-(1,1,3,3-Tetramethylbutyl)phenol is reacted with ethylene oxide in the presence of a base catalyst to form poly(oxy-1,2-ethanediyl) chains with hydroxyl end groups.", "The resulting product is then reacted with alpha-bromo-poly(oxy-1,2-ethanediyl) in the presence of a base catalyst to introduce the alpha-bromo group.", "Subsequently, the alpha-bromo group is replaced with an alpha-hydroxy group through a nucleophilic substitution reaction with sodium hydroxide.", "The resulting alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) is purified and isolated." ] } | |

Número CAS |

9036-19-5 |

Fórmula molecular |

(C2 H4 O)n C14 H22 O |

Peso molecular |

1527.9 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3 |

Clave InChI |

WEGJDERSZWOWIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

SMILES canónico |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Sinónimos |

Poly(ethylene oxide) octylphenyl ether |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

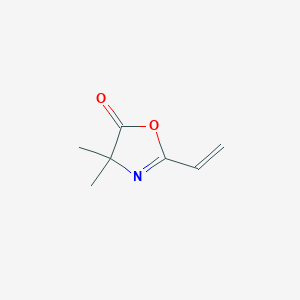

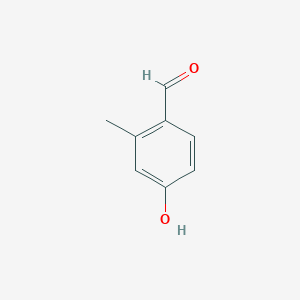

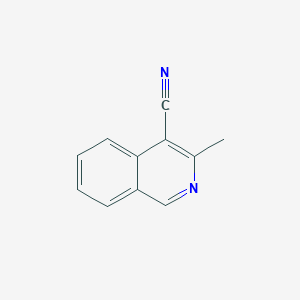

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)

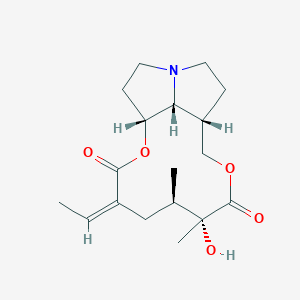

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)